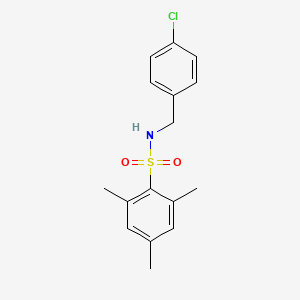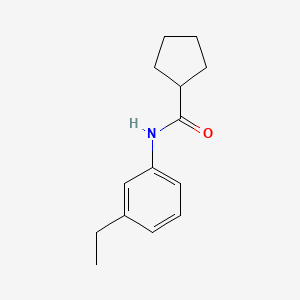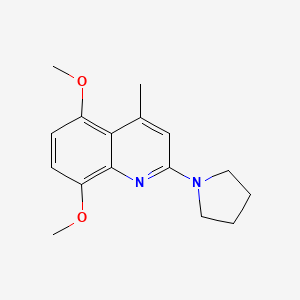![molecular formula C18H17NO4 B5788727 methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate, also known as MAA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes that are involved in inflammation and cancer cell proliferation. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are associated with cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and has been used in the treatment of various inflammatory diseases. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been shown to have antitumor properties and has been studied for its potential use in the treatment of cancer. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential as a photosensitizer in photodynamic therapy. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be effective in killing cancer cells when activated by light, making it a promising candidate for the development of new cancer treatments. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile compound for use in various types of research.
One limitation of using methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate in lab experiments is its potential toxicity. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to be toxic to certain types of cells, and care must be taken when using it in experiments. Additionally, the synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be complex and time-consuming, which may limit its use in certain types of research.
Orientations Futures
There are several future directions for research on methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. One direction is the development of new drugs based on the structure of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been shown to have antitumor and antimicrobial properties, making it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential applications in various fields of science. Finally, more research is needed to determine the toxicity of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate and its potential side effects, which will be important for the development of new treatments based on this compound.
Méthodes De Synthèse
The synthesis of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate can be achieved through various methods, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Another method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by the reaction of the resulting acid chloride with 3-aminobenzoic acid. Both methods result in the formation of methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. Additionally, methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate has also been studied for its potential use in the development of new drugs and has been shown to have antitumor and antimicrobial properties.
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-14-10-7-13(8-11-14)9-12-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-12H,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLCNGVSQTUDAP-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate;2,4-Dihydroxy-3-methylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)






![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)


![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)


